molecular formula C20H20O14 B1654458 1,6-Digalloyl-beta-D-glucopyranose CAS No. 23363-08-8

1,6-Digalloyl-beta-D-glucopyranose

Cat. No.: B1654458
CAS No.: 23363-08-8
M. Wt: 484.4 g/mol
InChI Key: LYGRISUQIZNHGM-IVABAYMNSA-N
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Description

Synthesis Analysis

The synthesis of 1,6-Digalloyl-beta-D-glucopyranose involves the transfer of the galloyl-moiety of β-glucogallin (1-O-galloyl-β-D-glucopyranose) specifically to the 6-position of the same compound, yielding 1,6-di-O-galloyl-β-D-glucopyranose . This reaction is catalyzed by cell-free extracts from oak (Quercus robur) leaves .


Molecular Structure Analysis

The systematic IUPAC name for this compound is (2 S ,3 R ,4 S ,5 S ,6 R )-3,4,5-Trihydroxy-6- { [ (3,4,5-trihydroxybenzoyl)oxy]methyl}oxan-2-yl 3,4,5-trihydroxybenzoate .


Chemical Reactions Analysis

Levoglucosan (1,6-anhydro-β-D-glucopyranose) (LG) is an anhydrous sugar formed as a major product during pyrolysis of cellulose . It can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural, and styrene directly or through a glucose intermediate via chemical, catalytic, and biochemical processes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,6-Digalloyl-beta-D-glucopyranose can be achieved through the reaction of beta-D-glucopyranose with gallic acid in the presence of a catalyst.", "Starting Materials": [ "beta-D-glucopyranose", "Gallic acid", "Catalyst" ], "Reaction": [ "Step 1: Dissolve beta-D-glucopyranose and gallic acid in a solvent such as water or ethanol.", "Step 2: Add a catalyst such as sulfuric acid or hydrochloric acid to the solution.", "Step 3: Heat the mixture to a temperature of around 80-100°C and stir for several hours.", "Step 4: Allow the mixture to cool and then filter the resulting solid.", "Step 5: Wash the solid with a solvent such as ethanol to remove any impurities.", "Step 6: Dry the solid to obtain 1,6-Digalloyl-beta-D-glucopyranose." ] }

CAS No.

23363-08-8

Molecular Formula

C20H20O14

Molecular Weight

484.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C20H20O14/c21-8-1-6(2-9(22)13(8)25)18(30)32-5-12-15(27)16(28)17(29)20(33-12)34-19(31)7-3-10(23)14(26)11(24)4-7/h1-4,12,15-17,20-29H,5H2/t12-,15-,16+,17-,20+/m1/s1

InChI Key

LYGRISUQIZNHGM-IVABAYMNSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O

SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O

melting_point

204-206°C

physical_description

Solid

Origin of Product

United States

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